molecular formula C8H8N6S B14713977 3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine CAS No. 22409-45-6

3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine

Cat. No.: B14713977
CAS No.: 22409-45-6
M. Wt: 220.26 g/mol
InChI Key: RHISPOKTCUFEFE-UHFFFAOYSA-N
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Description

3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine is a heterocyclic compound that features both thiazole and pyridine rings The thiazole ring is known for its aromaticity and biological activity, while the pyridine ring is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine typically involves the diazotization of 2,6-diaminopyridine followed by coupling with 2-aminothiazole. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired azo compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with metal ions and proteins, while the azo group can undergo redox reactions, influencing cellular processes. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine is unique due to its combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. Its azo linkage also adds to its versatility, allowing it to participate in various redox and substitution reactions .

Properties

CAS No.

22409-45-6

Molecular Formula

C8H8N6S

Molecular Weight

220.26 g/mol

IUPAC Name

3-(1,3-thiazol-2-yldiazenyl)pyridine-2,6-diamine

InChI

InChI=1S/C8H8N6S/c9-6-2-1-5(7(10)12-6)13-14-8-11-3-4-15-8/h1-4H,(H4,9,10,12)

InChI Key

RHISPOKTCUFEFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N=NC2=NC=CS2)N)N

Origin of Product

United States

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